![molecular formula C18H18N2O3S B405444 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid CAS No. 303132-91-4](/img/structure/B405444.png)

3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl)thio)propanoic acid (also known as 2-PEB) is a synthetic compound with a wide range of potential applications in scientific research. It is an organic molecule composed of a benzimidazole ring with a phenoxyethyl group, a thio group, and a propanoic acid chain. It has been studied for its potential to act as a ligand, a chelating agent, and a catalyst in various biochemical and physiological processes. Additionally, 2-PEB has been found to have a variety of biochemical and physiological effects that make it a promising compound for future research.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid

Chemical Synthesis and Pharmaceutical Intermediates

Researchers have explored the chemical properties and reactions of compounds related to 3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid, particularly focusing on their use in synthesizing novel chemical structures. Ghandi et al. (2011) and Ghandi, Zarezadeh, and Taheri (2010) investigated the synthesis of benzimidazole-fused compounds and tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through multifunctional formyl-acid derivatives, highlighting their potential as pharmaceutical intermediates (Ghandi et al., 2011) (Ghandi, Zarezadeh, and Taheri, 2010).

Analgesic and Anti-inflammatory Applications

Ayalp (1989) studied derivatives of 3-(1H-benzimidazole-2) propanoic acid for their analgesic and anti-inflammatory properties, revealing that certain compounds demonstrated notable analgesic effects, suggesting potential applications in pain management and inflammation control (Ayalp, 1989).

Antimicrobial Activity

Several studies have delved into the antimicrobial properties of benzimidazole derivatives. For instance, Salahuddin et al. (2017) synthesized compounds that showed considerable antimicrobial activity against various pathogens, indicating potential applications in combating infections (Salahuddin et al., 2017). Güneş and Cosar (1992) also highlighted the significant antibacterial and antifungal activity of certain 1H-benzimidazole-2-propanoic acid derivatives, further emphasizing the compound's potential in antimicrobial applications (Güneş and Cosar, 1992).

Propiedades

IUPAC Name |

3-[1-(2-phenoxyethyl)benzimidazol-2-yl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-17(22)10-13-24-18-19-15-8-4-5-9-16(15)20(18)11-12-23-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRAXQDJCBOLJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-5-(3-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405364.png)

![N-[4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]acetamide](/img/structure/B405372.png)

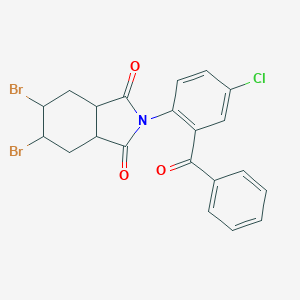

![1,8-Dibromo-17-[4-chloro-2-(phenylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B405375.png)